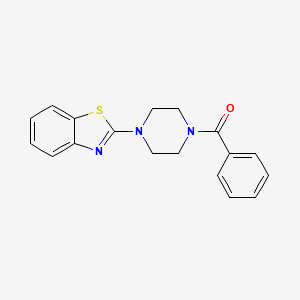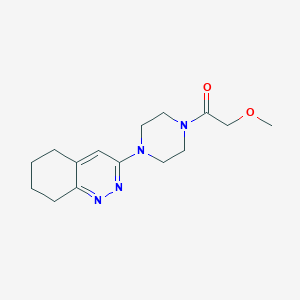![molecular formula C19H18ClN5 B2888028 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 850800-52-1](/img/structure/B2888028.png)
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazoline derivative . Pyrazolines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea . The yield of pyrazoline synthesis can be up to 33.06% .Molecular Structure Analysis
The structural properties of similar compounds have been studied using Density Functional Theory (DFT). This includes energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis, and hyperpolarizability .Chemical Reactions Analysis
Pyrazoline derivatives have been synthesized by the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using IR, NMR ((1)H, (13)C) spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) described the synthesis of novel pyrazole derivatives with potential as both antimicrobial and anticancer agents. The compounds exhibited significant activity, with some showing higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. The study indicates the compounds' effectiveness against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Role in Synthesis of Heterocyclic Compounds
The synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as ecofriendly energy sources was explored by Al‐Zaydi (2009). This research highlights the efficiency of green synthesis methods in producing heterocyclic compounds, indicating their potential utility in various scientific applications (Al‐Zaydi, 2009).
Antiproliferative and Proapoptotic Agents
A study conducted by Carraro et al. (2006) on pyrazolo[3,4-d]pyrimidine derivatives revealed their properties as potent antiproliferative and proapoptotic agents towards A431 and 8701-BC cells in culture by inhibiting c-Src phosphorylation. This suggests their potential in cancer treatment strategies (Carraro et al., 2006).
Mechanism of Action
Target of Action:
The primary target of this compound is the small conductance potassium (SK) ion channels , specifically the SK2 subtype. These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current. Dysfunctional neuronal firing rates are associated with various neurological conditions such as epilepsy, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Mode of Action:
The compound binds to an intracellular allosteric modulator binding pocket situated at the interface between SK2 channels and calmodulin. Interestingly, this binding pocket is shared by multiple small-molecule chemotypes. Two notable compounds that interact with this site are riluzole (approved for ALS treatment) and an analog of the anti-ataxic agent CyPPA . The binding of these compounds allosterically modulates the SK2 channels, affecting their function.
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-11-10-17(24-13(3)9-12(2)22-24)25-19(21-11)18(14(4)23-25)15-5-7-16(20)8-6-15/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOYHDETYFZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)
